molecular formula C16H12N2O B14683041 4-[3-(4-Aminophenyl)-3-oxoprop-1-en-1-yl]benzonitrile CAS No. 25870-76-2

4-[3-(4-Aminophenyl)-3-oxoprop-1-en-1-yl]benzonitrile

Cat. No.: B14683041
CAS No.: 25870-76-2
M. Wt: 248.28 g/mol
InChI Key: XGLUXNHFMGBZIH-UHFFFAOYSA-N
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Description

4-[3-(4-Aminophenyl)-3-oxoprop-1-en-1-yl]benzonitrile is an organic compound with a complex structure that includes both aromatic and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Aminophenyl)-3-oxoprop-1-en-1-yl]benzonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-aminobenzaldehyde with 4-cyanobenzaldehyde under basic conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Aminophenyl)-3-oxoprop-1-en-1-yl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-[3-(4-Aminophenyl)-3-oxoprop-1-en-1-yl]benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials and as a component in organic electronic devices.

Mechanism of Action

The mechanism by which 4-[3-(4-Aminophenyl)-3-oxoprop-1-en-1-yl]benzonitrile exerts its effects involves interactions with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Aminophenyl)benzonitrile
  • 4-Bromobenzonitrile
  • 4-(Trifluoromethyl)benzonitrile

Uniqueness

4-[3-(4-Aminophenyl)-3-oxoprop-1-en-1-yl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.

Properties

CAS No.

25870-76-2

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

4-[3-(4-aminophenyl)-3-oxoprop-1-enyl]benzonitrile

InChI

InChI=1S/C16H12N2O/c17-11-13-3-1-12(2-4-13)5-10-16(19)14-6-8-15(18)9-7-14/h1-10H,18H2

InChI Key

XGLUXNHFMGBZIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)N)C#N

Origin of Product

United States

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